![molecular formula C10H9N3O2 B2734015 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid CAS No. 2309468-95-7](/img/structure/B2734015.png)
2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid
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Overview
Description
2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of benzoic acid, with a 1,2,4-triazole ring attached to the benzene ring via a methylene bridge .
Synthesis Analysis
The synthesis of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid and its derivatives has been reported in the literature. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid has been analyzed using various spectroscopic techniques. Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Scientific Research Applications
Drug Discovery
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Anticancer Agents
A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their anticancer activities. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Antimicrobial Agents
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anti-inflammatory Agents
1,2,4-Triazoles have shown potential pharmaceutical activity including anti-inflammatory .
Antioxidant Agents
1,2,4-Triazoles have also shown potential pharmaceutical activity including antioxidant .
Analgesic Agents
1,2,4-Triazoles have shown potential pharmaceutical activity including analgesic .
Propellants and Explosives
High nitrogen containing heterocyclic systems, including 1,2,4-triazoles, have been used in a variety of applications, including propellants and explosives .
Pyrotechnics
1,2,4-Triazoles have also been used in pyrotechnics due to their high nitrogen content .
Future Directions
The future directions for the research and development of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid could involve further exploration of its potential applications, particularly in the field of medicine. Its derivatives have shown promising results as anticancer agents, indicating that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDTVDDKWCIWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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